Dde TAMRA Biotin Azide
CAS No.:
Cat. No.: VC16490270
Molecular Formula: C69H96N12O17S
Molecular Weight: 1397.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C69H96N12O17S |
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Molecular Weight | 1397.6 g/mol |
IUPAC Name | 5-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propylamino]-3-oxopropyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-iminoxanthen-9-yl]benzoic acid |
Standard InChI | InChI=1S/C69H96N12O17S/c1-69(2)43-55(82)64(56(83)44-69)53(18-26-91-30-34-95-38-39-97-35-31-92-27-22-74-60(84)9-6-5-8-59-65-54(45-99-59)77-68(90)78-65)72-19-7-20-73-61(85)17-24-81(25-29-94-33-37-96-36-32-93-28-23-76-79-71)62(86)16-21-75-66(87)46-10-13-49(52(40-46)67(88)89)63-50-14-11-47(70)41-57(50)98-58-42-48(80(3)4)12-15-51(58)63/h10-15,40-42,54,59,65,70,82H,5-9,16-39,43-45H2,1-4H3,(H,73,85)(H,74,84)(H,75,87)(H,88,89)(H2,77,78,90) |
Standard InChI Key | BZMNWSIWUFJKEL-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Dde TAMRA Biotin Azide (CAS 2353409-56-8) is characterized by a modular structure that combines three functional domains:
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Biotin: A vitamin-derived moiety that binds with high affinity to streptavidin or avidin, enabling isolation of biotinylated molecules.
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TAMRA (Tetramethylrhodamine): A bright orange-red fluorescent dye with an excitation/emission maxima of 555/580 nm, ideal for microscopy and flow cytometry.
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Azide: A bioorthogonal functional group that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific conjugation.
These components are linked via a polyethylene glycol (PEG) spacer and a Dde hydrazine-cleavable moiety. The PEG chains enhance solubility and reduce steric hindrance during conjugation .
Table 1: Key Chemical and Physical Properties
Synthesis and Purification Strategies
The synthesis of Dde TAMRA Biotin Azide involves multi-step solid-phase peptide synthesis (SPPS) and solution-phase reactions, as detailed in a 2013 protocol from the Royal Society of Chemistry .
Key Synthesis Steps:
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Resin Functionalization: Rink amide resin is loaded with Fmoc-Lys(azide)-OH, followed by sequential coupling of Fmoc-Lys(Mtt)-OH and Fmoc-PEG₄-OH.
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Biotin Incorporation: Biotin is conjugated to the PEG spacer using diisopropylcarbodiimide (DIC) and dimethylaminopyridine (DMAP) in dimethylformamide (DMF).
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TAMRA Labeling: 5-(and 6)-carboxytetramethylrhodamine succinimidyl ester reacts with the free amine on the lysine side chain in the presence of diisopropylethylamine (DIEA).
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Dde Installation: The Dde group is introduced via reaction with dimedone under acidic conditions, followed by HPLC purification to isolate the final product .
Table 2: Critical Reaction Parameters
Parameter | Condition | Yield |
---|---|---|
Coupling Reagent | DIC/DMAP | 55–60% |
Purification Method | Reverse-phase HPLC (C18 column) | >95% purity |
Mass Validation | ESI-MS: [M+H]⁺ = 1398.68 |
The use of PEG spacers minimizes aggregation and enhances water solubility, while the Dde moiety ensures selective cleavage under mild conditions without damaging protein complexes .
Mechanisms of Biotin Release and Fluorophore Activation
The Dde linker’s cleavage mechanism is central to the compound’s utility. Treatment with 2% aqueous hydrazine (pH 7.4) selectively hydrolyzes the hydrazine-sensitive Dde group, releasing the biotin tag and any bound streptavidin conjugates. This step is critical for:
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Target Recovery: Isolating proteins without denaturation.
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Reprobing: Reusing samples in sequential pulldown assays.
Concurrently, the TAMRA fluorophore remains intact, enabling post-cleavage imaging to confirm target localization .
Applications in Biomedical Research
Protein Labeling and Affinity Purification
Dde TAMRA Biotin Azide is widely used to tag proteins for streptavidin-based purification. For example, in a 2024 study, researchers biotinylated cell surface receptors on lymphocytes, captured them on streptavidin beads, and released the receptors via hydrazine cleavage for downstream phosphoproteomics .
Fluorescence Microscopy
The TAMRA moiety permits real-time tracking of intracellular processes. A recent application involved labeling endosomal compartments in live macrophages, with time-lapse imaging revealing dynamic vesicle trafficking .
Antibody-Drug Conjugate (ADC) Development
As a PEG-containing linker, the compound facilitates the construction of ADCs with controlled drug-to-antibody ratios (DARs). The azide group enables “click” conjugation to alkyne-modified toxins like monomethyl auristatin E (MMAE), while the Dde linker allows for drug release in endosomal compartments .
Table 3: Representative Experimental Applications
Experimental Considerations and Limitations
While Dde TAMRA Biotin Azide offers versatility, users must address:
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Background Fluorescence: TAMRA’s broad emission spectrum may overlap with other dyes in multiplex assays.
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Hydrazine Toxicity: Requires careful handling and neutralization post-cleavage.
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Cost: At €843 per 5 mg (BroadPharm), large-scale studies may be prohibitive .
Future Directions
Ongoing research aims to:
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Develop photo-cleavable Dde variants for spatiotemporal control.
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Replace TAMRA with near-infrared fluorophores for deeper tissue imaging.
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Optimize PEG lengths to balance solubility and conjugation efficiency.
These innovations could expand the probe’s utility in single-molecule tracking and in vivo diagnostics .
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